molecular formula C18H17BrN2O2S B3010615 N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide CAS No. 1170893-47-6

N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide

Cat. No.: B3010615
CAS No.: 1170893-47-6
M. Wt: 405.31
InChI Key: LKMCRTVGZDVDKP-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide is a useful research compound. Its molecular formula is C18H17BrN2O2S and its molecular weight is 405.31. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • A study by Ravinaik et al. (2021) designed and synthesized benzamide derivatives, including compounds similar to N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide. These compounds demonstrated moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

  • Narayana et al. (2004) synthesized benzamide derivatives with structures resembling this compound. These compounds were screened for antifungal activity, highlighting the potential of these molecules in treating fungal infections (Narayana et al., 2004).
  • Bikobo et al. (2017) developed thiazole derivatives with antimicrobial properties, some showing more potency than reference drugs against various pathogenic strains (Bikobo et al., 2017).

Supramolecular Gelators

  • Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as new supramolecular gelators. They found that certain derivatives, including those similar to the compound , exhibited gelation behavior in specific solvent mixtures (Yadav & Ballabh, 2020).

Alzheimer's Disease Treatment

  • Lee et al. (2018) reported the development of a compound structurally related to this compound. This compound showed promising results in inhibiting histone deacetylase 6 (HDAC6), potentially beneficial for treating Alzheimer's disease (Lee et al., 2018).

Future Directions

The future directions for “N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide” and similar compounds may involve further exploration of their biological activities and potential applications in the pharmaceutical industry. Given the diverse biological activities of thiazole derivatives , there is considerable potential for the development of new therapeutic agents based on these compounds.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S.BrH/c1-22-15-9-7-13(8-10-15)16-12-23-17(20-16)11-19-18(21)14-5-3-2-4-6-14;/h2-10,12H,11H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMCRTVGZDVDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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